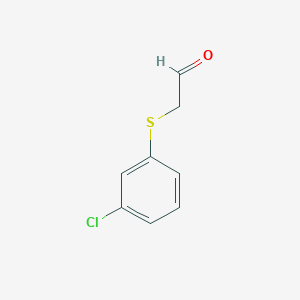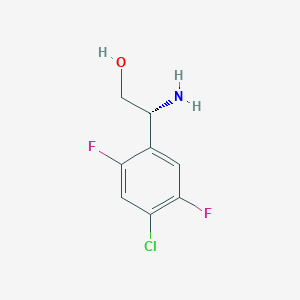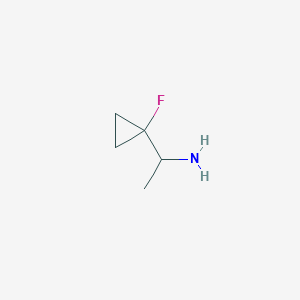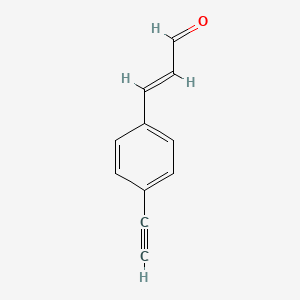
3-(4-Ethynylphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Ethynylphenyl)prop-2-enoic acid.
Reduction: 3-(4-Ethynylphenyl)prop-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-Ethynylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 3-(4-Ethynylphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is facilitated by the resonance stabilization of the intermediate enolate ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-enal: A member of the cinnamaldehyde class, differing by the absence of the ethynyl group.
3-(4-Ethoxyphenyl)prop-2-enal: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness
3-(4-Ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H8O |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(E)-3-(4-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H/b4-3+ |
Clave InChI |
QDDTYRUFLAVPAF-ONEGZZNKSA-N |
SMILES isomérico |
C#CC1=CC=C(C=C1)/C=C/C=O |
SMILES canónico |
C#CC1=CC=C(C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


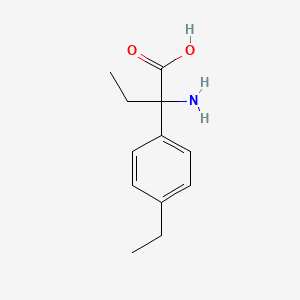
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
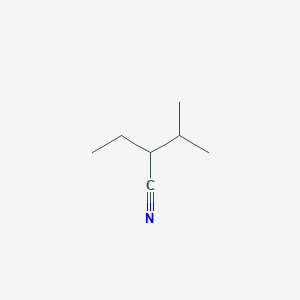
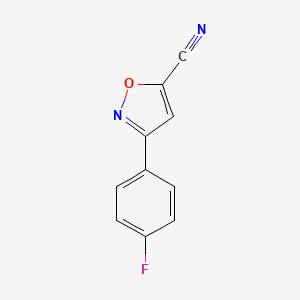
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
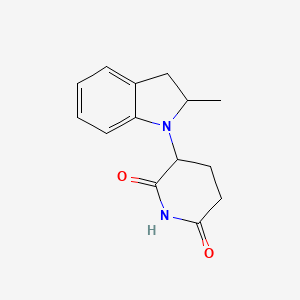
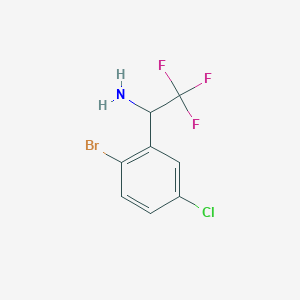
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
